molecular formula C8H9Br2NO B7898370 (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol

(S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol

Cat. No.: B7898370
M. Wt: 294.97 g/mol
InChI Key: BSESVAZJMMNEGU-MRVPVSSYSA-N
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Description

(S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol (CAS Number: 1213424-18-0) is a chiral aromatic amino alcohol of high interest in organic and medicinal chemistry research. Its molecular formula is C 8 H 9 Br 2 NO, and it has a molecular weight of 294.97 g/mol . This compound is characterized by a central ethanolamine backbone with a 3,5-dibromophenyl group and a primary amine, creating a versatile scaffold for chemical synthesis . The presence of both amino and hydroxyl functional groups on a chiral center makes this compound a valuable building block for the synthesis of more complex molecules, particularly in pharmaceutical development . Researchers utilize this chiral synthon for exploring structure-activity relationships and in the preparation of potential drug candidates. The bromine atoms on the phenyl ring provide sites for further functionalization via metal-catalyzed cross-coupling reactions, expanding its utility in creating diverse chemical libraries . For research applications requiring the salt form, this compound hydrochloride (CAS: 2703746-43-2) is also available. This hydrochloride salt has a molecular formula of C 8 H 10 Br 2 ClNO and a molecular weight of 331.43 g/mol . The salt form often offers improved stability and solubility for various experimental conditions. Handling and Storage: The hydrochloride salt requires storage in an inert atmosphere at 2-8°C (cold-chain) . Please refer to the relevant Safety Data Sheet for comprehensive handling instructions. This product is labeled with the signal word "Warning" and has the hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Disclaimer: This product is intended for research and development use only. It is not intended for human or veterinary use. Researchers should conduct all appropriate safety and hazard evaluations before using this compound.

Properties

IUPAC Name

(2S)-2-amino-2-(3,5-dibromophenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Br2NO/c9-6-1-5(8(11)4-12)2-7(10)3-6/h1-3,8,12H,4,11H2/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSESVAZJMMNEGU-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)Br)C(CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1Br)Br)[C@@H](CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Br2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol typically involves the bromination of a suitable precursor followed by amination and reduction steps. One common method includes the bromination of 2-phenylethanol to introduce bromine atoms at the 3 and 5 positions. This is followed by the introduction of an amino group through nucleophilic substitution reactions. The final step involves the reduction of any intermediate compounds to yield the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for bromination and amination steps, ensuring high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the bromine atoms or convert the amino group to other functional groups.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted phenyl ethanols.

Scientific Research Applications

Applications in Medicinal Chemistry

(S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol has shown promise in various medicinal chemistry applications:

  • Antitumor Activity : Research indicates that derivatives of dibromophenyl amino alcohols exhibit cytotoxic effects against cancer cell lines. The specific structural features of this compound may enhance its biological activity due to the presence of bromine substituents, which can influence the compound's interaction with biological targets .
  • Pharmacological Studies : The compound has been studied for its potential role as a precursor in synthesizing more complex pharmaceutical agents. Its ability to act as an amino alcohol allows for further derivatization into other bioactive molecules .
  • Neuroprotective Effects : Some studies suggest that amino alcohols can exhibit neuroprotective properties, making this compound a candidate for further investigation in neurodegenerative disease models .

Applications in Materials Science

In addition to its medicinal applications, this compound is also relevant in materials science:

  • Polymer Chemistry : The compound can be utilized as a monomer or additive in the synthesis of polymers with enhanced thermal and mechanical properties due to the presence of halogen atoms which can improve flame retardancy .
  • Functional Coatings : Its chemical structure allows for incorporation into coatings that require specific functional attributes such as increased adhesion or protective qualities against environmental factors .

Case Studies

Application AreaStudy ReferenceFindings
Antitumor Activity Derivatives show cytotoxicity against various cancer cell lines.
Neuroprotective Effects Potential neuroprotective properties observed in preliminary studies.
Polymer Chemistry Enhances thermal stability and flame retardancy in polymer formulations.

Mechanism of Action

The mechanism by which (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol exerts its effects involves interactions with various molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The bromine atoms may also play a role in modulating the compound’s reactivity and interactions with enzymes or receptors.

Comparison with Similar Compounds

Electronic and Steric Effects

  • Bromine vs. Fluorine/Chlorine : Bromine’s larger atomic radius and polarizability increase steric bulk and lipophilicity compared to fluorine or chlorine. This makes the dibromo derivative less soluble in aqueous media but more reactive in hydrophobic environments (e.g., lipid membranes or organic solvents) .
  • Electron-Withdrawing vs. In contrast, dimethoxy derivatives (e.g., 3,4-dimethoxyphenyl) exhibit electron-donating effects, stabilizing charge in intermediates .

Biological Activity

(S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol is an organic compound with significant biological activity due to its unique structural characteristics. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of diverse research findings.

Chemical Structure and Properties

This compound features a chiral center at the second carbon atom, which contributes to its specific interactions with biological targets. The presence of the dibromophenyl group enhances its reactivity and potential binding affinity to various biomolecules.

Compound Name Structural Features Biological Activity
This compoundAmino alcohol with dibromophenyl substituentPotential anticancer and anti-inflammatory properties
3-AminoquinolineContains an amino group on a quinoline ringExhibits antibacterial properties
4-ChlorophenylalanineAmino acid derivative with chlorine atomPotential neuroprotective effects

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The amino and hydroxyl groups facilitate hydrogen bonding and electrostatic interactions, modulating the activity of these targets. This compound has been shown to act as a ligand in binding studies, providing insights into its pharmacological potential.

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties. For instance, research involving derivatives of similar structures has demonstrated significant reductions in cell viability in various cancer cell lines. In an A549 human pulmonary cancer cell culture model, compounds featuring a dibromophenyl substituent exhibited enhanced anticancer activity compared to their non-substituted counterparts .

Antioxidant Properties

The antioxidant activity of this compound has also been investigated. Compounds with similar structural motifs have been shown to possess strong radical scavenging capabilities, indicating potential applications in oxidative stress-related diseases .

Case Studies

  • Anticancer Research : A study explored the effects of various dibromophenyl derivatives on A549 cells. The introduction of the 3,5-dibromo substitution significantly decreased cell viability by up to 21.2%, showcasing the compound's potential as an anticancer agent .
  • Binding Studies : Binding affinity assays revealed that this compound interacts effectively with several biological targets, suggesting its utility in drug design aimed at modulating specific pathways involved in disease processes .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol, and how can enantiomeric purity be ensured?

  • Methodological Answer : The synthesis typically involves bromination of a phenylacetone intermediate followed by stereoselective reduction and amination. For enantioselectivity, chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic resolution can be employed. A reported procedure for analogous brominated ethanones uses bromine in Et₂O at 0°C, followed by crystallization from ethanol to isolate intermediates . Enantiomeric purity is verified via chiral HPLC or polarimetry .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key for confirming the stereochemistry and substitution pattern. For example, aromatic protons in 3,5-dibromo-substituted compounds show distinct splitting patterns (e.g., δ 7.24 ppm for meta-bromine protons in similar structures) .
  • IR Spectroscopy : Identifies hydroxyl (3200–3600 cm⁻¹) and amine (3300–3500 cm⁻¹) groups.
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₈H₈Br₂NO = 307.89 g/mol) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Stability studies involve accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks). HPLC tracks decomposition products (e.g., debromination or oxidation). Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent photodegradation and moisture absorption .

Advanced Research Questions

Q. How can computational methods optimize the synthesis or predict biological activity of this compound?

  • Methodological Answer : Molecular dynamics (MD) simulations using software like Discovery Studio model interactions with biological targets (e.g., enzymes). Density Functional Theory (DFT) calculates transition states to refine stereoselective steps . For SAR studies, docking simulations compare binding affinities of analogs (e.g., replacing Br with Cl or adjusting stereochemistry) .

Q. What strategies resolve contradictions in reported NMR data for brominated aryl ethanolamines?

  • Methodological Answer : Contradictions often arise from solvent effects or impurities. Cross-validate using deuterated solvents (CDCl₃ vs. DMSO-d₆) and spiking experiments with authentic standards. For example, meta-bromine protons in ethanolamines may shift upfield in polar solvents due to hydrogen bonding .

Q. How to design in vitro assays to evaluate this compound’s potential as a kinase inhibitor?

  • Methodological Answer :

  • Target Selection : Prioritize kinases with bromophenol-binding pockets (e.g., BTK or EGFR).
  • Assay Protocol : Use fluorescence-based ADP-Glo™ Kinase Assays. Test IC₅₀ values at 1–100 μM concentrations. Include controls (e.g., staurosporine) and validate via Western blot for phosphorylation inhibition .

Q. What are the challenges in scaling up the enantioselective synthesis of this compound?

  • Methodological Answer : Key issues include catalyst recycling and minimizing racemization. Continuous flow systems improve chiral catalyst efficiency (e.g., packed-bed reactors with immobilized Ru-BINAP). Monitor reaction kinetics via inline FTIR to optimize temperature/residence time .

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